5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride
Description
5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride is a benzotriazole derivative characterized by a fused benzene and triazole ring system. The compound features a methyl group at the 1-position and an aminomethyl (-CH₂NH₂) substituent at the 5-position, with the latter protonated as a hydrochloride salt. This structure imparts unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic hydrochloride moiety . Benzotriazole derivatives are widely studied for their applications in pharmaceuticals, corrosion inhibition, and coordination chemistry, with substituents like aminomethyl groups influencing reactivity and biological activity .
Properties
IUPAC Name |
(1-methylbenzotriazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c1-12-8-3-2-6(5-9)4-7(8)10-11-12;/h2-4H,5,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECIJLYPZJIJNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222084-53-8 | |
| Record name | (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Benzotriazole Synthesis
The benzotriazole scaffold is typically synthesized via diazotization and cyclization of o-phenylenediamine derivatives. For 5-substituted benzotriazoles, regioselective functionalization is critical. The patent CN1978435A describes a high-pressure synthesis of 5-methylbenzotriazole using 3,4-diaminotoluene, sodium nitrite, and sulfuric acid under controlled thermal conditions (95–105°C, 5.6–5.8 MPa). While this method yields 5-methylbenzotriazole with >88% purity, further modifications are required to introduce the aminomethyl group.
Functionalization Strategies for 5-(Aminomethyl)-1-methyl-1H-benzotriazole
N-Methylation of Benzotriazole
Methylation at the 1-position is achieved through alkylation reactions. A representative procedure involves:
Introduction of Aminomethyl Group
The aminomethyl moiety is introduced via Mannich reaction or reductive amination:
Mannich Reaction
| Component | Quantity | Role |
|---|---|---|
| 1-Methyl-5-methylbenzotriazole | 10.0 g | Substrate |
| Formaldehyde (37%) | 5.2 mL | Electrophile |
| Ammonium chloride | 4.8 g | Ammonia source |
| Ethanol | 100 mL | Solvent |
Procedure :
-
Reflux components at 70°C for 8 hours.
-
Neutralize with NaOH, extract with dichloromethane.
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Precipitate hydrochloride salt using HCl(g) in ether.
Reductive Amination
Alternative route using 5-formyl-1-methylbenzotriazole:
-
Condense with benzylamine (1.1 equiv) in THF.
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Reduce with sodium cyanoborohydride (NaBH3CN).
-
Deprotect via hydrogenolysis (H2/Pd-C).
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25°C | Maximizes imine formation |
| pH | 6.5–7.0 | Prevents aldehyde decomposition |
| Catalyst Loading | 5% Pd-C | Complete deprotection in 4 hrs |
Critical Analysis of Methodologies
Pressure and Temperature Effects
High-pressure conditions (5.6–5.8 MPa) in initial cyclization steps enhance reaction rates but require specialized equipment. Comparative studies show atmospheric pressure syntheses suffer from prolonged reaction times (>24 hrs) and reduced yields (<60%).
Purification Challenges
The hydrochloride salt’s hygroscopicity necessitates anhydrous workup conditions. Recrystallization from acetone/ethyl acetate (3:1 v/v) improves crystal homogeneity, with typical recovery rates of 85–90%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (D2O) | δ 2.45 (s, 3H, CH3), 4.12 (s, 2H, CH2NH2), 7.32–7.89 (m, 3H, aromatic) |
| FT-IR | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N) |
| HPLC | tR = 6.72 min (C18, 60:40 MeOH/H2O) |
Purity Assessment
Ion chromatography confirms chloride content (theoretical: 19.8%, observed: 19.5±0.3%), while Karl Fischer titration measures residual water (<0.5%).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzotriazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs based on heterocyclic core, substituents, and functional groups.
Table 1: Structural and Functional Comparisons
Core Heterocyclic System Differences
- Benzotriazole vs. Benzimidazole/Benzothiazole : Benzotriazole contains a triazole ring fused to benzene, while benzimidazole and benzothiazole feature imidazole and thiazole rings, respectively. The triazole ring in benzotriazole is less basic than imidazole, affecting coordination chemistry and biological interactions .
- Tetrazole Derivatives: 5-Aminotetrazolium perchlorate () has a tetrazole ring, which is highly nitrogen-rich and used in explosives. Its perchlorate salt exhibits higher thermal sensitivity compared to benzotriazole hydrochlorides .
Substituent Effects
- Aminomethyl (-CH₂NH₂) vs. Chloro (-Cl): The aminomethyl group in the target compound enhances water solubility and provides a site for further functionalization (e.g., conjugation in drug design). In contrast, 5-Chloro-1H-benzotriazole () is lipophilic and used in industrial applications like UV stabilization .
- Salt Forms: Hydrochloride salts (e.g., 5-(aminomethyl)-1-methyl-1H-benzotriazole HCl) improve solubility and stability for pharmaceutical use, whereas perchlorate salts () are avoided in drug design due to safety concerns but are critical in energetic materials .
Key Research Findings
- Thermal Stability: Benzotriazole derivatives generally exhibit higher thermal stability than tetrazoles. For instance, 5-aminotetrazolium perchlorate decomposes at 160°C , whereas benzotriazoles like 5-Chloro-1H-benzotriazole remain stable up to 250°C .
- Solubility : Hydrochloride salts (e.g., the target compound) show superior aqueous solubility (>50 mg/mL) compared to neutral analogs like 5-Chloro-1H-benzotriazole (<10 mg/mL) .
Biological Activity
5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. This article explores its biological activity, including antimicrobial and anticancer properties, while providing detailed research findings and data tables.
- Molecular Formula : C8H10N4·HCl
- Molecular Weight : 198.65 g/mol
- Structure : The compound features a benzotriazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Properties
The compound also shows promise in anticancer research. A study highlighted its cytotoxic effects on cancer cell lines, indicating potential mechanisms of action that involve apoptosis induction and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| FaDu (hypopharyngeal) | 20 | Apoptosis induction | |
| MCF-7 (breast cancer) | 25 | Cell cycle arrest and apoptosis | |
| A549 (lung cancer) | 18 | Inhibition of proliferation |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular pathways:
- Cellular Signaling Pathways : Initial studies suggest interactions with enzymes or receptors involved in cellular signaling, which may contribute to its anticancer properties.
- Apoptotic Pathways : Evidence indicates that the compound may induce apoptosis in cancer cells, possibly through mitochondrial pathways.
Toxicological Data
Despite its promising biological activities, toxicological assessments are crucial for evaluating safety. The compound has been classified with the following warnings:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
These findings emphasize the need for careful handling in laboratory settings and further studies to elucidate the safety profile of this compound.
Q & A
Basic: What are the recommended synthetic methodologies for 5-(Aminomethyl)-1-methyl-1H-benzotriazole hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis of benzotriazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride are synthesized by reacting 1-methyl-1H-triazole with chloromethylating agents under controlled conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) modulate reaction pathways.
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Optimization : Use design-of-experiments (DoE) frameworks to systematically vary temperature, solvent ratios, and catalyst loading. Computational tools like quantum chemical calculations can predict transition states and optimize pathways .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Standard analytical workflows include:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the aminomethyl (-CH₂NH₂) and methyl groups. For example, in benzoxazole analogs, the methylene proton adjacent to the amine resonates at δ 3.8–4.2 ppm .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry verifies purity (>95%) and molecular weight (e.g., m/z 196.6 for C₈H₁₀ClN₅) .
- Elemental analysis : Validate empirical formulas (e.g., C: 48.8%, H: 5.1%, N: 35.6%) to confirm stoichiometry .
Advanced: What strategies address contradictory biological activity data for benzotriazole derivatives in enzyme inhibition assays?
Answer:
Contradictions often arise from assay conditions or target promiscuity. Methodological solutions include:
- Dose-response profiling : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects.
- Orthogonal assays : Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .
- Molecular docking : Use software like AutoDock Vina to model interactions between the aminomethyl group and active-site residues (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .
Case study : In benzimidazole analogs, inconsistent antifungal activity was resolved by adjusting buffer pH to stabilize protonation states of the amino group .
Advanced: How can computational methods enhance the design of this compound derivatives for targeted drug discovery?
Answer:
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction mechanisms for derivatization (e.g., introducing fluorinated groups at the benzotriazole ring) .
- ADMET prediction : Tools like SwissADME predict bioavailability, ensuring derivatives meet Lipinski’s Rule of Five (e.g., logP < 5, molecular weight < 500 Da) .
- Machine learning : Train models on PubChem datasets to prioritize analogs with high predicted binding affinity to targets like kinase enzymes .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloromethylation) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .
Advanced: How do structural modifications (e.g., substituent electronegativity) impact the stability of this compound under physiological conditions?
Answer:
- Electron-withdrawing groups (EWGs) : Substituents like -NO₂ or -CF₃ increase hydrolytic stability by reducing electron density on the triazole ring.
- pH-dependent degradation : The aminomethyl group protonates at gastric pH (1.5–3.5), enhancing solubility but accelerating degradation. Use accelerated stability testing (40°C/75% RH for 6 months) to model shelf-life .
- Comparative studies : Analogous imidazole derivatives show t₁/₂ values ranging from 2–12 hours in PBS (pH 7.4), depending on substituent positioning .
Advanced: What methodologies resolve discrepancies in spectroscopic data for benzotriazole derivatives during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing H-4 and H-7 protons in the benzotriazole ring) .
- X-ray crystallography : Obtain single-crystal structures to unambiguously assign bond lengths and angles. For example, in benzoxazole analogs, the C-N bond in the aminomethyl group measures 1.47 Å .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian 16) .
Basic: What are the environmental implications of synthesizing and disposing of this compound?
Answer:
- Green chemistry : Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Waste treatment : Use activated carbon filtration to adsorb residual compounds from aqueous waste streams .
- Biodegradability assays : Perform OECD 301D tests to assess microbial degradation rates in soil/water matrices .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound in materials science?
Answer:
- Ligand libraries : Screen 500+ analogs for metal-chelating properties (e.g., coordination with Cu²⁺ for catalytic applications) .
- Polymer composites : Incorporate the compound into polyimide matrices and test thermal stability via TGA (decomposition temperatures >300°C indicate suitability for high-performance materials) .
- Optoelectronic testing : Measure fluorescence quantum yields (ΦF) to evaluate potential as OLED emitters .
Advanced: What interdisciplinary approaches integrate this compound into systems biology studies?
Answer:
- Chemical proteomics : Use photoaffinity labeling to map interactions with cellular targets (e.g., tagging with diazirine groups) .
- Metabolomics : Track incorporation into nucleotide analogs via LC-MS/MS, monitoring metabolites like ATP and GTP .
- CRISPR-Cas9 screens : Identify gene knockouts that sensitize cells to the compound, revealing mechanism-of-action pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
